2-(Acryloxyethoxy)trimethylsilane

説明

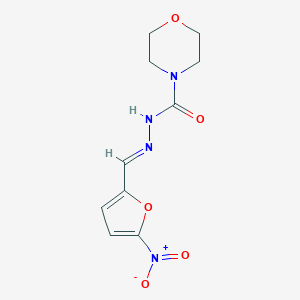

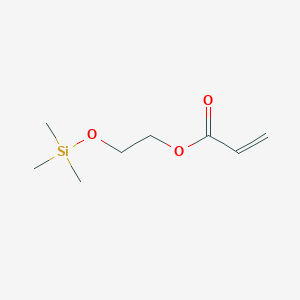

2-(Acryloxyethoxy)trimethylsilane is a compound that can be inferred to have a structure based on silane chemistry with acrylate functional groups. While the specific compound is not directly mentioned in the provided papers, the related chemistry can be deduced from the synthesis and reactions of similar compounds. For instance, the copolymerization of acrylonitrile with [(2-methacryloyloxy)alkoxy]trimethylsilanes suggests a chemical affinity for polymer formation and potential applications in materials science .

Synthesis Analysis

The synthesis of related compounds involves copolymerization processes. For example, acrylonitrile was copolymerized with [(2-methacryloyloxy)alkoxy]trimethylsilanes using free radical initiators in solvents such as DMF and DMSO . Another synthesis approach for related silane compounds includes the intramolecular acyloin condensation of diacyloxyethanes, which could potentially be adapted for the synthesis of 2-(acryloxyethoxy)trimethylsilane .

Molecular Structure Analysis

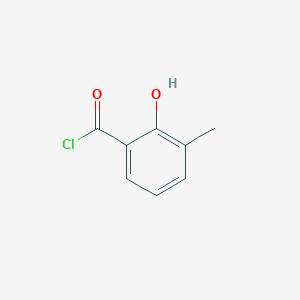

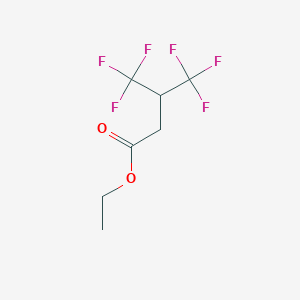

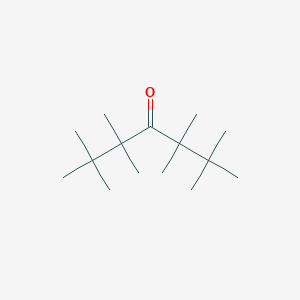

The molecular structure of 2-(acryloxyethoxy)trimethylsilane would likely consist of a silane core with an ethoxy bridge to an acrylate group. This structure is implied by the nature of the compounds studied in the papers, which involve alkoxy and acrylate groups attached to a silicon atom . The specific molecular interactions and reactivity ratios of the monomers in copolymerization provide insight into the molecular behavior of such compounds .

Chemical Reactions Analysis

The chemical reactions of similar silane compounds involve copolymerization with various monomers, indicating that 2-(acryloxyethoxy)trimethylsilane could also participate in such reactions. The reactivity ratios calculated for the copolymerization processes suggest specific preferences for self-propagation or cross-propagation, which would influence the resulting polymer's properties . Additionally, the reactions of 2-(trimethylsiloxy)furan with different reagents in the presence of Lewis acids demonstrate the versatility of silane compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related copolymers, such as intrinsic viscosity and glass transition temperature, have been studied, providing a basis for predicting the properties of 2-(acryloxyethoxy)trimethylsilane-based materials . The thermal properties of copolymers synthesized from similar silane compounds were characterized using techniques like DSC and TGA, which would be relevant for assessing the stability and applicability of 2-(acryloxyethoxy)trimethylsilane .

科学的研究の応用

Polymer Synthesis and Modification :

- Acrylonitrile was copolymerized with [(2-methacryloyloxy)ethoxy] trimethylsilane, showcasing its utility in creating copolymers with specific properties (Bajaj & Gupta, 1983).

- Polysiloxane-functionalized acrylic latexes were prepared using methods involving acrylate phases like ethyl acrylate, highlighting the role of this compound in creating specialized polymeric materials (Baş & Soucek, 2013).

- The synthesis of hyperbranched photosensitive polysiloxane urethane acrylate further emphasizes its role in polymer science (Sun et al., 2009).

Surface Coating and Material Science :

- Grafting onto nanoparticles for clear coat polyacrylate systems was achieved using compounds like [(2-methacryloyloxy)alkoxy]trimethylsilanes, indicating its importance in enhancing material properties like scratch resistance (Bauer et al., 2003).

- Acrylic oligomers with siloxy groups, synthesized using this compound, were developed for high solid automotive top coatings, showing its utility in creating materials with excellent acid and scratch resistance (Azuma et al., 1997).

Electronic and Optical Applications :

- Trimethylsilane-based PECVD processes were used to deposit dielectric thin films, indicating its use in the development of electronic devices (Loboda, 1999).

- The preparation of photoactive glass surfaces for coatings via the "Grafting-from" method utilized this compound, showcasing its application in creating hydrophobic surfaces for optical devices (Sangermano et al., 2016).

Safety and Hazards

作用機序

Target of Action

2-(Acryloxyethoxy)trimethylsilane is an organosilicon compound . It is primarily used as a surfactant and a crosslinking agent in the field of chemistry and materials . It can also be used to synthesize drug carriers and medical materials . .

Mode of Action

The mode of action of 2-(Acryloxyethoxy)trimethylsilane is largely dependent on its chemical properties. As a surfactant, it can reduce surface tension, facilitating the formation of emulsions in polymerization processes . As a crosslinking agent, it can form bonds between polymer chains, enhancing the mechanical properties of the material .

Biochemical Pathways

Given its use in the synthesis of drug carriers and medical materials, it may indirectly influence various biochemical pathways depending on the specific drugs or bioactive compounds it helps deliver .

Pharmacokinetics

Its physicochemical properties such as its solubility in organic solvents and insolubility in water may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 2-(Acryloxyethoxy)trimethylsilane are largely dependent on its application. In the field of materials science, it can enhance the mechanical properties of polymers . In the field of medicine, it can facilitate the delivery of drugs or bioactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Acryloxyethoxy)trimethylsilane. For instance, it reacts slowly with moisture/water , suggesting that its stability and efficacy may be compromised in humid conditions. Moreover, it should be stored below 5°C to maintain its stability .

特性

IUPAC Name |

2-trimethylsilyloxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWCMLILJZDGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acryloxyethoxy)trimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)